1-Chloro-4-cyclopropylbenzene
Overview
Description
1-Chloro-4-cyclopropylbenzene is an organic compound with the molecular formula C₉H₉Cl It is a derivative of benzene, where a chlorine atom and a cyclopropyl group are substituted at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-cyclopropylbenzene can be synthesized through several methods. One common approach involves the chlorination of 4-cyclopropylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl₃). The reaction is typically carried out under controlled conditions to ensure selective chlorination at the para position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropylbenzene derivatives.
Reduction Reactions: Reduction can lead to the formation of cyclopropylbenzene by removing the chlorine atom.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are used.
Major Products:
Substitution: Products vary depending on the substituent introduced.
Oxidation: Cyclopropylbenzene derivatives with additional functional groups.
Reduction: Cyclopropylbenzene.
Scientific Research Applications
1-Chloro-4-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-chloro-4-cyclopropylbenzene exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is typically displaced by a nucleophile. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Chloro-4-cyclopropylbenzene can be compared with other similar compounds such as:
1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of a cyclopropyl group.
1-Chloro-4-ethylbenzene: Contains an ethyl group in place of the cyclopropyl group.
1-Chloro-4-isopropylbenzene: Features an isopropyl group instead of a cyclopropyl group.
Uniqueness: The presence of the cyclopropyl group in this compound imparts unique steric and electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
1-chloro-4-cyclopropylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBOFIGSLNDZRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170869 | |
Record name | 1-Chloro-4-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1798-84-1 | |
Record name | 1-Chloro-4-cyclopropylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001798841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-4-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10170869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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